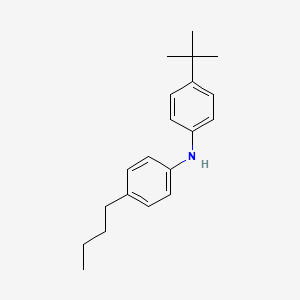
4-tert-Butyl-N-(4-butylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-N-(4-(tert-butyl)phenyl)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a butyl group and a tert-butyl group attached to the phenyl rings. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-N-(4-(tert-butyl)phenyl)aniline can be achieved through multiple synthetic routes. One common method involves the N-substitution reaction of aniline derivatives. The reaction typically requires the use of a base and a suitable solvent, such as toluene, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 4-Butyl-N-(4-(tert-butyl)phenyl)aniline may involve large-scale N-substitution reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butyl-N-(4-(tert-butyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted anilines and phenyl derivatives.
Applications De Recherche Scientifique
4-Butyl-N-(4-(tert-butyl)phenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Butyl-N-(4-(tert-butyl)phenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and other biochemical processes. Its effects are mediated through binding to proteins, enzymes, and other cellular components, modulating their activity and function .
Comparaison Avec Des Composés Similaires
4-tert-Butylaniline: Shares structural similarities but lacks the butyl group.
4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: Contains a bromine atom instead of a butyl group.
4-tert-Butylphenol: Similar tert-butyl group but different functional group (phenol instead of aniline).
Uniqueness: 4-Butyl-N-(4-(tert-butyl)phenyl)aniline is unique due to the presence of both butyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific synthetic and research applications .
Propriétés
Numéro CAS |
398483-80-2 |
|---|---|
Formule moléculaire |
C20H27N |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-butyl-N-(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-5-6-7-16-8-12-18(13-9-16)21-19-14-10-17(11-15-19)20(2,3)4/h8-15,21H,5-7H2,1-4H3 |
Clé InChI |
QRNGTRWUUBHFEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


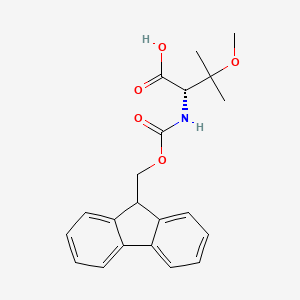
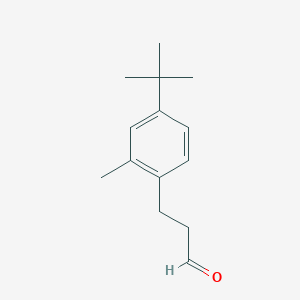

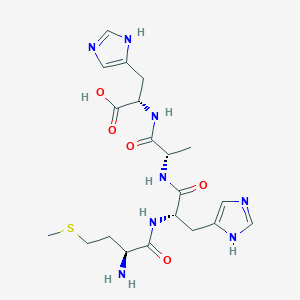
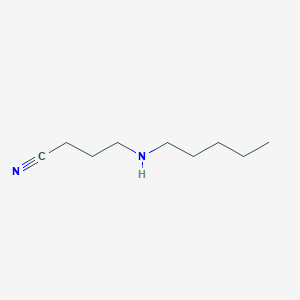
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
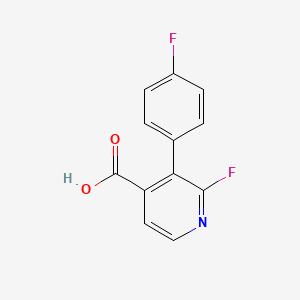

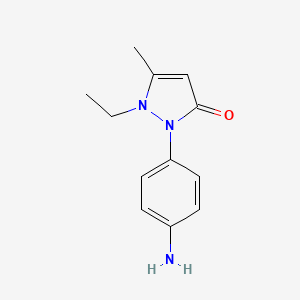
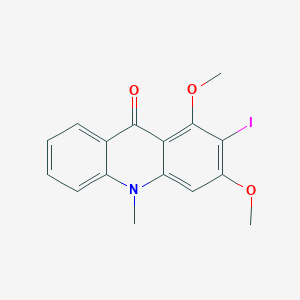
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
